Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Catalog No.
S788088
CAS No.
732306-64-8
M.F
C13H8F5IO3S
M. Wt
466.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfon...

CAS Number

732306-64-8

Product Name

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

IUPAC Name

bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C13H8F5IO3S

Molecular Weight

466.16 g/mol

InChI

InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

HTFNIUDXMGKTQK-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]

Aryl Iodination:

BPhF serves as a crucial reagent in aryl iodination reactions, which involve the introduction of an iodine atom into an aromatic ring. This reaction is valuable for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. BPhF acts as a source of electrophilic iodine (I+), which readily reacts with aromatic compounds under specific conditions to form the corresponding aryl iodides.

C-H Activation and Functionalization:

BPhF demonstrates the ability to activate C-H bonds in organic molecules, paving the way for their functionalization with various functional groups. This strategy streamlines the synthesis of complex molecules by enabling direct modification of existing carbon-hydrogen bonds. BPhF's unique properties allow for selective activation of specific C-H bonds, leading to the formation of desired products with high efficiency.

Photoredox Catalysis:

BPhF finds use as a photoacid in photoredox catalysis, a branch of organic chemistry that utilizes light to drive chemical reactions. In this context, BPhF absorbs light, releasing a proton (H+) that participates in the reaction cycle. This ability to generate acidity upon light irradiation makes BPhF a valuable tool for photochemical transformations.

Transition-Metal Catalysis:

BPhF can act as a ligand for transition metals, forming complexes that serve as catalysts in various organic reactions. These BPhF-based catalysts are particularly effective in promoting C-C bond formation reactions, which are essential for constructing complex organic molecules. The diverse applications of BPhF-metal complexes highlight its versatility in modern synthetic chemistry.

BPhFI-Tf is a synthetic compound not found naturally. It serves as a valuable intermediate and building block in organic synthesis, particularly in C-H activation reactions for aromatic fluorination and other functionalization processes [].


Molecular Structure Analysis

The molecule consists of a central iodine atom bonded to two fluorophenyl groups (C6H4F) on either side. Attached to the iodine is a trifluoromethanesulfonate group (CF3SO3), also known as a triflate group (Tf). The key features include:

  • The I(III) oxidation state of iodine makes it susceptible to nucleophilic substitution reactions [].
  • The electron-withdrawing nature of the fluorine atoms on the phenyl rings activates the C-H bonds for further functionalization [].
  • The triflate group acts as a good leaving group, facilitating reactions where it departs with its negative charge [].

Chemical Reactions Analysis

BPhFI-Tf is a versatile reagent involved in various chemical reactions:

  • Synthesis

    BPhFI-Tf can be synthesized from diphenyliodonium chloride through a series of steps involving fluorination and anion exchange [].

  • C-H activation

    Ar-H + BPhFI-Tf -> Ar-F + PhI + HOTf (Ar represents an aromatic ring) []

  • Other functionalization reactions

    BPhFI-Tf can also participate in other C-H activation reactions to introduce various functional groups, such as nitriles, amides, and esters.


Physical And Chemical Properties Analysis

  • Air and moisture sensitive.
  • Soluble in polar organic solvents like dichloromethane and acetonitrile [].
  • Thermally unstable and can decompose at elevated temperatures.

BPhFI-Tf acts as a source of electrophilic iodine (I+) in C-H activation reactions. The triflate group departs as a stable anion, allowing the electrophilic iodine to react with the aromatic ring and introduce a fluorine atom []. The specific mechanism involves the catalyst and base to activate the C-H bond and facilitate the reaction.

. It can facilitate the oxidation of alcohols to carbonyl compounds, such as aldehydes and ketones. Additionally, it is involved in the generation of reactive intermediates that can participate in electrophilic aromatic substitution reactions .

In synthetic organic chemistry, this compound is often employed in the synthesis of complex molecules due to its ability to transfer electrophilic iodine species. For instance, it can be used in the iodination of aromatic compounds or in the formation of iodonium ions that can react with nucleophiles .

The biological activity of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate has been explored in various studies. It is known to exhibit cytotoxic effects, which can be attributed to its oxidative properties. The compound has been shown to induce oxidative stress in cells, potentially leading to apoptosis or cell death .

The synthesis of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid under controlled conditions. The general procedure includes:

  • Preparation of Reactants: Obtain 4-fluorophenyl iodide and trifluoromethanesulfonic acid.
  • Reaction Conditions: Mix the reactants under inert atmosphere conditions (e.g., nitrogen) at low temperatures.
  • Isolation: After completion of the reaction, isolate the product through crystallization or precipitation techniques.

This method allows for the efficient formation of the desired compound while minimizing side reactions .

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate finds applications across various fields:

  • Organic Synthesis: It is widely used as an oxidizing agent for synthesizing complex organic molecules.
  • Material Science: The compound can be utilized in polymer chemistry for functionalizing polymers.
  • Pharmaceutical Chemistry: Its oxidative properties make it useful in drug development processes where oxidation reactions are required.

The versatility of this compound makes it an essential reagent in both academic and industrial laboratories .

Interaction studies involving Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate have revealed insights into its reactivity with various nucleophiles and electrophiles. The compound's ability to generate iodonium ions allows it to engage in diverse interactions, leading to the formation of new chemical bonds.

Research has shown that when reacted with different nucleophiles such as amines or alcohols, it can yield various products depending on the reaction conditions and the nature of the nucleophile involved . Understanding these interactions is crucial for optimizing synthetic routes and improving yields in organic synthesis.

Several compounds share structural similarities with Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Iodinium TriflateContains iodine bonded to a single aromatic ringSimpler structure; less steric hindrance
Bis(phenyl)iodonium TriflateSimilar bis-structure but lacks fluorineDifferent electronic properties due to absence of fluorine
Phenyliodonium TriflateContains only one phenyl groupLess reactive than bis-iodonium compounds

Uniqueness: The presence of fluorine atoms in Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate enhances its electrophilicity compared to similar compounds, making it more effective as an oxidizing agent and influencing its reactivity profile significantly .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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